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Compound of Interest
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Cat. No.: B032420

A comprehensive guide for researchers, scientists, and drug development professionals on
utilizing chemical probing to elucidate RNA structure. This document addresses the role of
modified nucleosides, such as 1-methylinosine, in RNA structure and function, and provides
detailed protocols for established chemical probing techniques like SHAPE-MaP.

While 1-methylinosine (m1l) is a naturally occurring modified nucleoside found in RNA,
particularly in tRNA, it is not typically used as an external chemical probe for determining RNA
structure.[1][2] Instead, researchers utilize a variety of small molecules that react with RNA in a
structure-dependent manner to gain insights into its folding. This document will focus on these
established methods and also discuss the structural implications of natural modifications like
mal.

Chemical probing techniques are powerful tools for analyzing RNA secondary and tertiary
structures at single-nucleotide resolution.[3][4] These methods rely on reagents that selectively
modify structurally accessible or flexible nucleotides. The locations of these modifications are
then identified, typically through reverse transcription followed by massively parallel
sequencing, revealing which regions of the RNA are single-stranded, double-stranded, or
involved in tertiary interactions.

Key Chemical Probing Reagents

Several reagents are commonly used to probe different aspects of RNA structure:
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» Dimethyl sulfate (DMS): This reagent methylates the N1 position of adenosine and the N3
position of cytosine.[5][6][7] It can also methylate the N7 position of guanosine, which can be
detected under specific conditions.[7][8] DMS is particularly useful for identifying nucleotides
not engaged in Watson-Crick base pairing.

o SHAPE Reagents (e.g., 1IM7, NAI, NMIA): Selective 2'-hydroxyl acylation analyzed by primer
extension (SHAPE) reagents acylate the 2'-hydroxyl group of the ribose sugar in flexible
regions of the RNA backbone.[3][6][9][10] A major advantage of SHAPE is its ability to probe
all four nucleotides, providing a comprehensive view of the RNA structure.[11]

o Carbodiimides (e.g., CMCT, EDC): These reagents modify the N3 of uridine and the N1 of
guanosine, providing complementary information to DMS.[4][7][11]

The choice of reagent depends on the specific structural questions being addressed. For a
comprehensive analysis, a combination of different chemical probes is often employed.

The SHAPE-MaP Method: A Detailed Workflow

SHAPE with mutational profiling (SHAPE-MaP) is a high-throughput technique that combines
SHAPE chemistry with next-generation sequencing to provide quantitative, nucleotide-
resolution information about RNA structure.[3][12]
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Figure 1: The experimental workflow for SHAPE-MaP analysis of RNA structure.

Experimental Protocol: In Vitro SHAPE-MaP

This protocol provides a general framework for performing SHAPE-MaP on in vitro transcribed
RNA.

1. RNA Folding:

e Transcribe the RNA of interest in vitro using standard methods.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://cdr.lib.unc.edu/downloads/vq27zx00w
https://www.biorxiv.org/content/10.1101/2024.03.21.586119v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068366/
https://www.researchgate.net/publication/328709196_Chemical_Probing_for_Examining_the_Structure_of_Modified_RNAs_and_Ligand_Binding_to_RNA
https://pmc.ncbi.nlm.nih.gov/articles/PMC4259394/
https://www.biorxiv.org/content/10.1101/2024.03.21.586119v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402486/
https://pubmed.ncbi.nlm.nih.gov/29725122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7901844/
https://simonlab.yale.edu/research/chemical-probing-of-rna/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7901844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4259394/
https://www.illumina.com/science/sequencing-method-explorer/kits-and-arrays/shape-map.html
https://www.benchchem.com/product/b032420?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Purify the RNA and resuspend in RNase-free water.

Prepare a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgClz2).

Heat the RNA at 95°C for 2 minutes and then place on ice for 2 minutes to denature.

Add the folding buffer and incubate at 37°C for 20-30 minutes to allow the RNA to fold into its
native conformation.

. SHAPE Modification:

Prepare fresh solutions of the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).

Divide the folded RNA into two aliquots: one for the modification reaction (+) and one for a
no-reagent control (-).

Add the SHAPE reagent to the (+) reaction to a final concentration of 1-10 mM.

Add an equivalent volume of DMSO to the (-) reaction.

Incubate at 37°C for 5-15 minutes. The optimal time and concentration should be empirically
determined.

Quench the reaction by adding a scavenger like DTT to a final concentration of 200-200 mM.

. RNA Purification:

Purify the RNA from both the (+) and (-) reactions to remove the SHAPE reagent and other
reaction components. A column-based purification kit is suitable for this step.

. Reverse Transcription with Mutational Profiling:

Set up reverse transcription reactions for both (+) and (-) samples. It is crucial to include
Mn2* in the reaction buffer to reduce the fidelity of the reverse transcriptase, which allows it
to read through the SHAPE adducts and incorporate mutations.[11]

Use a gene-specific primer for the RNA of interest.
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Incubate the reaction according to the reverse transcriptase manufacturer's protocol.
. Library Preparation and Sequencing:
The resulting cDNA will contain mutations at the sites of SHAPE modification.

Prepare a sequencing library from the cDNA. This typically involves PCR amplification to add
sequencing adapters.

Sequence the library using a high-throughput sequencing platform.
. Data Analysis:
Align the sequencing reads to the reference RNA sequence.
Calculate the mutation rate at each nucleotide position for both the (+) and (-) samples.

The SHAPE reactivity for each nucleotide is determined by subtracting the background
mutation rate from the (-) sample from the mutation rate in the (+) sample.

These reactivity values are then used as constraints in RNA secondary structure prediction
software to generate a structural model.

Parameter Typical Range Notes

Higher concentrations can
RNA Concentration 1-5 uM promote intermolecular

interactions.

Titration is recommended to
SHAPE Reagent (1M7) 1-10 mM achieve an optimal
modification rate.

Longer times can lead to RNA
Modification Time 5-15 minutes degradation or excessive

modification.

) Essential for the mutational
MnClz in RT 0.5-2 mM .
profiling readout.
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The Role of Natural RNA Modifications: The Case of
1-Methylinosine

While not used as a probing reagent, the natural occurrence of 1-methylinosine (m1l) and the
related 1-methyladenosine (m1A) has significant structural and functional consequences. m1A
is found in various types of RNA, including tRNA, rRNA, and mRNA.[13] The methylation at the
N1 position of adenine disrupts its ability to form a standard Watson-Crick base pair with uracil.
This disruption can lead to local destabilization of RNA duplexes, promoting single-stranded
character or alternative conformations.[13]

In tRNA, m1l is found at specific positions, such as position 37, 3' to the anticodon, where it
plays a role in maintaining the correct reading frame during translation.[1][2] The formation of
m1ll in some tRNAs occurs through a two-step process where adenosine is first deaminated to
inosine, which is then methylated.[1]

The presence of these modifications can influence protein-RNA interactions and the overall
architecture of the RNA molecule. For example, m1A in the 5' untranslated region (UTR) of an
MRNA can promote translation initiation by altering the local secondary structure.[13]
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Figure 2: Effect of m1A modification on mRNA translation initiation.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b032420?utm_src=pdf-body
https://www.benchchem.com/product/b032420?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712505/
https://pubmed.ncbi.nlm.nih.gov/8915538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8072771/
https://pubmed.ncbi.nlm.nih.gov/8915538/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9712505/
https://www.benchchem.com/product/b032420?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Quantitative Data Summary

The following table summarizes key quantitative parameters for common chemical probing
reagents. These values can serve as a starting point for experimental design, but optimal
conditions should be determined empirically for each RNA and experimental system.

- " Target Typical In Vitro  Typical In-Cell Modification
eagen
2 Nucleotide(s) Concentration = Concentration  Chemistry
DMS A (N1), C (N3) 10-50 mM 50-200 mM Methylation
1M7 (SHAPE) All (2'-OH) 1-10 mM 5-15 mM Acylation
NAI (SHAPE) All (2'-OH) 10-50 mM 50-100 mM Acylation
Not cell- )
CMCT U (N3), G (N1) 10-40 mg/mL Alkylation
permeable
Carbodiimide
EDC U (N3), G (N1) 100-200 mM 200-400 mM _
reaction

Note: In-cell concentrations are generally higher due to the presence of numerous reactive
species within the cellular environment.

By employing these robust chemical probing techniques, researchers can gain valuable
insights into the structural basis of RNA function, paving the way for a deeper understanding of
gene regulation and the development of novel RNA-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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